molecular formula C9H13ClFNO B1490705 2-(2-Fluorophenoxy)propan-1-amine hydrochloride CAS No. 2098024-48-5

2-(2-Fluorophenoxy)propan-1-amine hydrochloride

Cat. No.: B1490705
CAS No.: 2098024-48-5
M. Wt: 205.66 g/mol
InChI Key: CYGCEWRPIBIKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenoxy)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H13ClFNO and its molecular weight is 205.66 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-fluorophenoxy)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-7(6-11)12-9-5-3-2-4-8(9)10;/h2-5,7H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGCEWRPIBIKSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=CC=CC=C1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Fluorophenoxy)propan-1-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H12ClFNO. The compound features a fluorophenyl group linked to a propan-1-amine structure, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound often interact with neurotransmitter systems, particularly affecting monoamine oxidase (MAO) activity. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially impacting mood and cognitive functions .

Biological Activity Overview

The biological activity of this compound includes:

  • Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant effects mediated through benzodiazepine receptors, which may be relevant for this compound as well .
  • Neuroprotective Effects : Its potential role in neurodegenerative disorders is under investigation due to its influence on nitric oxide synthase pathways .
  • Anticancer Properties : The compound may induce apoptosis in cancer cell lines, suggesting a possible application in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticonvulsantExhibits significant anticonvulsant activity in animal models.
NeuroprotectivePotentially protects neuronal cells through modulation of MAO.
AnticancerInduces apoptosis in HL-60 leukemia cells.
Enzyme InteractionInteracts with MAO, affecting neurotransmitter metabolism.

Case Study: Anticonvulsant Activity

A study investigated the anticonvulsant properties of related compounds in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models. The results indicated that these compounds could significantly reduce seizure activity, suggesting a mechanism involving GABAergic modulation .

Case Study: Neuroprotective Effects

In a model of induced neuronal damage, compounds similar to this compound were shown to reverse hypoxia-induced neuronal death in animal studies. This effect was attributed to their ability to modulate nitric oxide levels within the brain .

Scientific Research Applications

Medicinal Chemistry

2-(2-Fluorophenoxy)propan-1-amine hydrochloride has been investigated for its potential in drug development, particularly in targeting neurotransmitter systems. Its ability to bind to specific receptors makes it a candidate for further exploration in neuropharmacology.

Case Study : A study highlighted the compound's interaction with neuronal nitric oxide synthase (nNOS), which is crucial in neurodegenerative disorders. Selective inhibition of nNOS could lead to therapeutic advancements in treating conditions like Alzheimer's disease and Parkinson's disease .

Biological Research

The compound has shown promising biological activity, particularly concerning its effects on neurotransmitter systems. Research indicates that it may influence pathways related to mood regulation and cognitive functions.

Data Table: Biological Activity Overview

Study FocusFindingsReferences
Interaction with nNOSInhibitory effects observed
Neurotransmitter modulationPotential antidepressant-like effects
Cytotoxicity against pathogensEvaluated against various bacterial strains

Industrial Applications

In the field of synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its structural characteristics allow for modifications that enhance the properties of resultant compounds.

Synthesis Methods : The compound can be synthesized through multi-step synthetic routes involving reactions with various reagents under controlled conditions. Common methods include:

  • Refluxing with Hydrochloric Acid : To obtain the hydrochloride salt.
  • Continuous Flow Synthesis : For scalable industrial production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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